molecular formula C8H13ClN2O2S B13590349 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride

4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride

Cat. No.: B13590349
M. Wt: 236.72 g/mol
InChI Key: KATGWPITQHNLBW-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride is a chemical compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of an amino group, two methyl groups, and a sulfonamide group attached to a benzene ring, with a hydrochloride salt form enhancing its solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride typically involves the sulfonation of 2,6-dimethylaniline followed by the introduction of the amino group. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride involves its interaction with bacterial enzymes. It inhibits the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately causing bacterial cell death .

Comparison with Similar Compounds

Comparison: 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Unlike sulfamethazine and sulfadiazine, it has two methyl groups that enhance its lipophilicity and potentially its bioavailability .

Properties

Molecular Formula

C8H13ClN2O2S

Molecular Weight

236.72 g/mol

IUPAC Name

4-amino-2,6-dimethylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C8H12N2O2S.ClH/c1-5-3-7(9)4-6(2)8(5)13(10,11)12;/h3-4H,9H2,1-2H3,(H2,10,11,12);1H

InChI Key

KATGWPITQHNLBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N)C)N.Cl

Origin of Product

United States

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